2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethyl chloroacetate under basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl iodide in the presence of a strong base such as sodium hydride.
Oxidation: The morpholine derivative is then oxidized to introduce the oxo group using an oxidizing agent like potassium permanganate.
Acetylation: The final step involves the acetylation of the morpholine derivative with 4-nitrophenyl acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized morpholine derivatives.
Reduction: Amino derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development, particularly for its morpholine scaffold which is common in many pharmaceuticals.
Industry: Use in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The morpholine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-2-oxomorpholin-3-yl)-N-(4-nitrophenyl)acetamide: Similar structure with a methyl group instead of an ethyl group.
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-aminophenyl)acetamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H17N3O5 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H17N3O5/c1-2-16-7-8-22-14(19)12(16)9-13(18)15-10-3-5-11(6-4-10)17(20)21/h3-6,12H,2,7-9H2,1H3,(H,15,18) |
InChI Key |
KFGSRRBPJTWZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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